molecular formula C28H21NO6 B11403457 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403457
M. Wt: 467.5 g/mol
InChI Key: JYYUKFOXFBOGDR-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and a chromene moiety, which is often associated with antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzoyl chloride with 1-benzofuran-3-amine to form an intermediate, which is then reacted with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit certain enzymes, while the chromene structure can scavenge free radicals, thereby exerting antioxidant effects.

Properties

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H21NO6/c1-3-33-18-11-9-17(10-12-18)26(31)27-25(19-6-4-5-7-22(19)35-27)29-28(32)24-15-21(30)20-14-16(2)8-13-23(20)34-24/h4-15H,3H2,1-2H3,(H,29,32)

InChI Key

JYYUKFOXFBOGDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)C

Origin of Product

United States

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